3-Methyl-2-phenylmorpholin-2-ol hydrochloride
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Overview
Description
3-Methyl-2-phenylmorpholin-2-ol hydrochloride is a chemical compound that belongs to the class of phenylmorpholine derivatives. It is related to phenmetrazine, a stimulant drug that was first synthesized in 1952 and originally used as an appetite suppressant. The compound has a molecular formula of C11H16ClNO2 and a molecular weight of 229.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylmorpholin-2-ol hydrochloride involves the conversion of the intermediate alcohol 3-methyl-2-phenylmorpholin-2-ol to a fumarate salt with fumaric acid, followed by reduction with sodium borohydride to give the free base. The free base can then be converted to the hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylmorpholin-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-Methyl-2-phenylmorpholin-2-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: A stimulant drug used as an appetite suppressant.
Phendimetrazine: Another stimulant drug with similar effects to phenmetrazine.
Methylphenidate: A central nervous system stimulant used to treat ADHD and narcolepsy.
Uniqueness
3-Methyl-2-phenylmorpholin-2-ol hydrochloride is unique due to its specific chemical structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-2-phenylmorpholin-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,12-13H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLRNYKOWTZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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